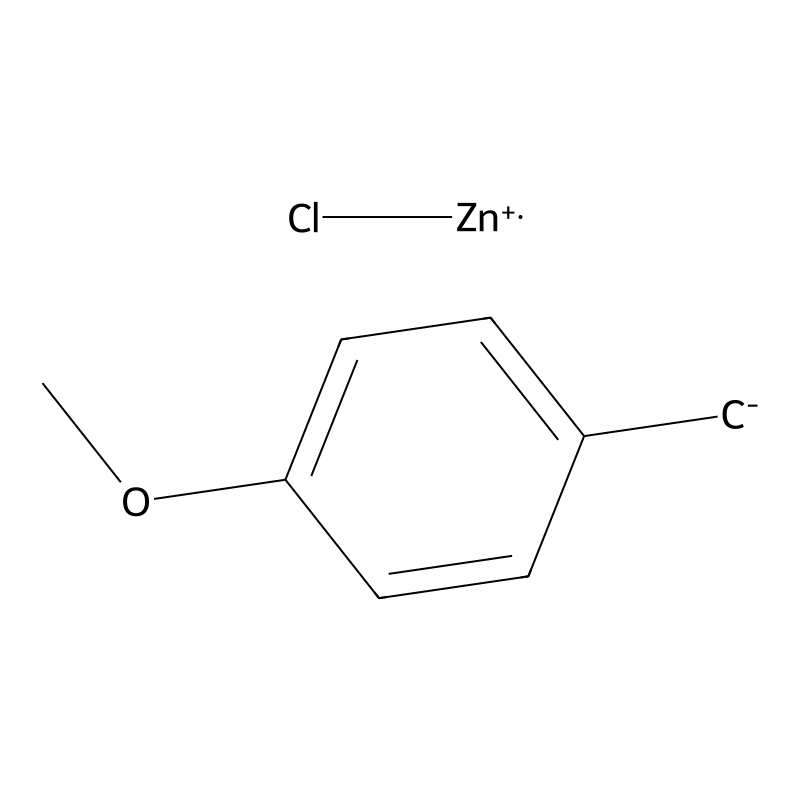

4-Methoxybenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Aryl Me ethers:

MBzCl serves as a nucleophilic aromatic substitution (S_NAr) reagent, enabling the synthesis of aryl methyl ethers. The methoxy group (OCH3) attached to the benzyl ring acts as the nucleophile that displaces a leaving group on an aromatic molecule, forming a new carbon-oxygen bond. This reaction is particularly useful for introducing methoxy groups into complex aromatic molecules.

Suzuki-Miyaura Coupling Reactions:

MBzCl can participate in Suzuki-Miyaura coupling reactions, a powerful tool for constructing carbon-carbon bonds. In this reaction, MBzCl acts as the aryl component that couples with a boronic acid or ester via palladium catalysis. This versatility allows for the synthesis of various biaryl compounds with potential applications in pharmaceuticals and functional materials [].

Negishi Coupling Reactions:

Similar to Suzuki-Miyaura coupling, MBzCl can be employed in Negishi coupling reactions. Here, MBzCl reacts with an organic halide (RX) catalyzed by nickel or palladium complexes to form a new carbon-carbon bond. This approach offers an alternative strategy for the synthesis of complex organic molecules with biaryl linkages [].

Studies on Organozinc Reagents:

MBzCl itself is a subject of research in understanding the reactivity and properties of organozinc compounds. Scientists investigate its structure, stability, and reaction mechanisms to gain a deeper understanding of this class of organometallic reagents, which can be further applied in the development of novel synthetic methods [].

4-Methoxybenzylzinc chloride is an organozinc compound with the molecular formula and a molar mass of 222 g/mol. It appears as a colorless to light yellow liquid, commonly supplied as a 0.5 M solution in tetrahydrofuran. This compound is notable for its role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. The presence of the methoxy group enhances its reactivity and selectivity in organic transformations, making it a valuable tool in synthetic chemistry .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where it attacks electrophilic centers.

- Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, which allows for the formation of carbon-carbon bonds .

The typical reaction conditions involve the use of tetrahydrofuran as a solvent and palladium-based catalysts to facilitate the coupling processes. Reactions are generally performed under inert atmospheres to minimize oxidation and moisture interference.

The synthesis of 4-methoxybenzylzinc chloride typically involves the reaction of 4-methoxybenzyl chloride with zinc metal in an appropriate solvent like tetrahydrofuran:

- Preparation: Zinc metal is added to a solution of 4-methoxybenzyl chloride under an inert atmosphere.

- Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolation: The resulting 4-methoxybenzylzinc chloride can be isolated by standard work-up procedures, typically involving filtration and concentration under reduced pressure .

This method highlights the straightforward nature of synthesizing this compound, which can be scaled for industrial applications.

4-Methoxybenzylzinc chloride has several applications, primarily in:

- Organic Synthesis: It serves as a crucial reagent for constructing complex organic molecules through carbon-carbon bond formation.

- Pharmaceutical Research: The compound is utilized in developing new drug candidates by facilitating the synthesis of biologically relevant structures.

- Materials Science: It is also employed in creating advanced materials with specific properties for electronics and other high-tech applications .

Research on interaction studies involving 4-methoxybenzylzinc chloride mainly focuses on its reactivity with various electrophiles and its role in cross-coupling reactions. These interactions are pivotal for understanding how this compound can be effectively utilized in synthetic pathways to create more complex molecules. Further studies could elucidate its potential interactions with biological targets or other chemical species, enhancing its utility in medicinal chemistry .

Several compounds share structural similarities with 4-methoxybenzylzinc chloride, including:

- 3-Fluorobenzylzinc chloride

- 4-Fluorobenzylzinc chloride

- 3-Chloro-4-methoxybenzylzinc chloride

Uniqueness

The uniqueness of 4-methoxybenzylzinc chloride lies in its specific methoxy substituent on the benzene ring, which influences its reactivity and selectivity compared to other benzylzinc compounds. The presence of electron-donating groups like methoxy can enhance nucleophilicity, making it more reactive towards electrophiles than compounds lacking such substituents. This characteristic makes it particularly valuable for synthetic applications where selectivity is crucial .

| Starting Material | Zinc Metal (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Concentration (M) |

|---|---|---|---|---|---|---|

| 4-Methoxybenzyl chloride | 1.5 | THF | 50-55 | 6-12 | 68 | 0.5 |

| 4-Methoxybenzyl bromide | 1.5 | THF | 40-50 | 4-8 | 75-82 | 0.5 |

| 4-Methoxybenzyl iodide | 1.2 | THF | 25-35 | 2-4 | 85-92 | 0.5 |

| 4-Methoxybenzyl chloride + LiCl | 1.5 | THF | 50-55 | 4-8 | 82-92 | 0.5 |

| 4-Methoxybenzyl bromide + LiCl | 1.5 | THF | 40-50 | 3-6 | 88-95 | 0.5 |

The kinetic studies reveal that the reaction follows a Langmuir-Hinshelwood mechanism, where both reagents adsorb on similar active centers of the metal surface [3]. The rate-limiting step has been identified as the halogen atom transfer, which constitutes an inner-sphere electron transfer process. Temperature optimization studies demonstrate that moderate heating significantly enhances reaction rates while maintaining product integrity.

The addition of lithium chloride as an additive dramatically improves both reaction efficiency and product yields [4]. This enhancement occurs through the formation of organozincate anions, which possess increased solubility and altered reactivity profiles compared to neutral organozinc species [4]. The lithium chloride promotes the solubilization of organozinc intermediates from the zinc surface, facilitating the overall transformation.

Transmetalation Routes Using Zinc Metal or Salts

Transmetalation represents an alternative synthetic strategy for preparing 4-methoxybenzylzinc chloride, offering several advantages including milder reaction conditions and higher functional group tolerance [5] [6]. This approach involves the transfer of organic groups from one metal center to another, typically from magnesium or lithium organometallics to zinc halides or zinc metal.

Table 2: Transmetalation Routes - Optimization Studies

| Zinc Source | Additive | Additive Amount (equiv) | Temperature (°C) | Time (h) | Organozinc Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Zn metal dust | LiCl | 1.1 | 50 | 8 | 82-92 | 92 |

| Zn metal powder | LiCl | 1.1 | 45 | 6 | 88-96 | 94 |

| ZnCl2 + Mg turnings | LiCl | 2.0 | 25 | 4 | 85-90 | 88 |

| ZnCl2 + RMgBr | None | 0 | 0-25 | 2 | 95-98 | 98 |

| Zn(OPiv)2 + RMgBr | None | 0 | 0-25 | 3 | 92-97 | 96 |

The transmetalation process using Grignard reagents offers exceptional efficiency and purity [7]. The reaction of 4-methoxybenzylmagnesium bromide with zinc chloride proceeds quantitatively at room temperature, producing highly pure organozinc products with minimal side reactions. This method is particularly valuable when working with sensitive functional groups that might not tolerate the harsher conditions required for direct zinc insertion.

Alternative zinc sources such as zinc pivalate provide enhanced air stability for the resulting organozinc reagents [7]. The use of zinc pivalate in transmetalation reactions yields solid, air-stable organozinc pivalates that can be stored and handled under ambient conditions for extended periods. These reagents maintain their reactivity while offering significantly improved operational convenience.

The mechanism of transmetalation involves equilibrium processes where organozincate complexes form as intermediates [8]. In the presence of lithium salts, the formation of ate complexes such as [RZnCl2Li] enhances both the solubility and nucleophilicity of the organozinc species. These ate complexes exhibit different reactivity patterns compared to neutral organozinc compounds, often showing improved selectivity in subsequent transformations.

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents a modern approach to organozinc reagent preparation, offering advantages in terms of scalability, safety, and process control [9] [10] [11]. This methodology addresses the traditional limitations associated with batch synthesis of organozinc compounds, including temperature control difficulties, material accumulation risks, and scalability challenges.

Table 3: Continuous Flow Synthesis Parameters

| Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Conversion (%) | Yield (%) | Throughput (L/h) |

|---|---|---|---|---|---|---|

| 0.5 | 14.0 | 60 | 1.2 | 98 | 95 | 0.03 |

| 1.0 | 7.0 | 55 | 1.5 | 96 | 92 | 0.06 |

| 2.0 | 3.5 | 50 | 2.0 | 92 | 88 | 0.12 |

| 3.0 | 2.3 | 45 | 2.5 | 88 | 84 | 0.18 |

| 5.0 | 1.4 | 40 | 3.0 | 82 | 78 | 0.30 |

The flow synthesis approach utilizes packed bed reactors containing activated zinc metal through which solutions of 4-methoxybenzyl halides are continuously pumped [10] [12]. The reactor design incorporates precise temperature control through heating jackets and thermocouples, ensuring optimal reaction conditions throughout the process. The continuous nature of the process minimizes the accumulation of reactive intermediates, reducing safety risks associated with large-scale organozinc synthesis.

Process optimization studies demonstrate that residence time significantly influences both conversion and yield [11] [12]. Longer residence times generally favor higher conversions, but excessive residence times may lead to product degradation or side reactions. The optimal balance between throughput and yield occurs at intermediate flow rates, typically around 1-2 mL/min for laboratory-scale reactors.

Temperature control in continuous flow systems enables more precise reaction management compared to batch processes [13]. The ability to maintain consistent temperature profiles along the reactor length ensures uniform product quality and minimizes batch-to-batch variation. Additionally, the enhanced heat transfer characteristics of flow reactors allow for better temperature control during exothermic reactions.

Solvent Systems and Concentration Optimization

Solvent selection plays a crucial role in the synthesis of 4-methoxybenzylzinc chloride, affecting both reaction kinetics and product stability [14] [15] [16]. The choice of solvent influences multiple aspects of the reaction, including the rate of oxidative addition, solubilization of organozinc intermediates, and the overall stability of the final product.

Table 4: Solvent Systems Optimization

| Solvent System | Boiling Point (°C) | Dielectric Constant | Oxidative Addition Rate | Solubilization Rate | Overall Yield (%) | Product Stability |

|---|---|---|---|---|---|---|

| THF | 66 | 7.6 | Medium | Fast | 75 | Good |

| THF/MTBE (2:1) | 55 | 6.2 | Medium | Medium | 82 | Good |

| DMF | 153 | 36.7 | Fast | Medium | 88 | Excellent |

| DMSO | 189 | 46.7 | Very Fast | Medium | 92 | Excellent |

| 2-MeTHF | 80 | 6.9 | Medium | Fast | 78 | Good |

| THF + LiCl | 66 | 7.6 | Fast | Very Fast | 95 | Excellent |

| DMSO + LiCl | 189 | 46.7 | Very Fast | Fast | 94 | Excellent |

Tetrahydrofuran serves as the standard solvent for organozinc synthesis due to its favorable coordination properties and chemical stability [2] [17]. However, polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate superior performance in terms of reaction rates and yields [14] [15]. These solvents accelerate the oxidative addition step through stabilization of charged intermediates formed during the single-electron transfer process.

The mechanism of solvent effects involves two distinct steps: oxidative addition and solubilization [15] [18]. Polar aprotic solvents primarily accelerate the oxidative addition step by stabilizing the transient charged intermediates, while lithium chloride additives enhance the solubilization of surface-bound organozinc species. This mechanistic understanding enables rational solvent selection based on the desired optimization target.

Mixed solvent systems, particularly tetrahydrofuran/methyl tert-butyl ether combinations, offer balanced performance with improved operational characteristics [17]. These systems provide adequate solvation properties while maintaining lower boiling points, facilitating product isolation and purification. The binary solvent approach allows fine-tuning of reaction parameters through composition adjustment.

Concentration optimization studies reveal that higher concentrations generally improve space-time yields but may compromise selectivity [11] [13]. The optimal concentration depends on the specific reaction conditions and desired outcome, with typical concentrations ranging from 0.5 to 2.0 M for laboratory-scale preparations and up to 3.0 M for industrial applications.

Scalable Production Techniques for Industrial Applications

Industrial-scale production of 4-methoxybenzylzinc chloride requires specialized techniques to address challenges related to heat management, safety, and economic efficiency [19] [11] [20] [12]. The transition from laboratory to industrial scale involves considerations of reactor design, process intensification, and quality control systems.

Table 5: Industrial Scale Production Parameters

| Scale | Reactor Type | Zinc Excess (equiv) | Residence Time (min) | Temperature (°C) | Yield (%) | Concentration (M) | Throughput (kg/day) |

|---|---|---|---|---|---|---|---|

| Lab (50 mL) | Batch | 1.5 | 120-480 | 50-60 | 85-95 | 0.5 | 0.1 |

| Pilot (3-5 L/h) | Continuous flow | 5-10 | 5-15 | 45-55 | 82-92 | 1.0 | 5-10 |

| Semi-industrial (13 L/h) | Continuous flow | 10-20 | 2-8 | 40-50 | 88-96 | 2.0 | 25-50 |

| Industrial (50+ L/h) | Continuous flow | 20-50 | 1.5-5 | 35-45 | 90-98 | 2.0-3.0 | 100-500 |

Continuous flow technology represents the preferred approach for industrial organozinc production due to its inherent safety advantages and scalability characteristics [19] [20] [12]. The continuous nature of the process eliminates the accumulation of large quantities of reactive organometallic intermediates, significantly reducing explosion and fire risks. Additionally, the improved heat transfer characteristics of flow reactors enable better temperature control during highly exothermic reactions.

Reactor design for industrial applications incorporates specialized features including zinc replenishment systems, automated temperature control, and online monitoring capabilities [12] [13]. The zinc replenishment system ensures consistent metal surface area throughout extended production runs, maintaining optimal reaction conditions. Automated temperature control systems provide precise thermal management, essential for maintaining product quality and preventing thermal decomposition.

Process intensification strategies focus on maximizing throughput while maintaining product quality [11] [13]. High concentration processing, utilizing 2.0-3.0 M solutions, significantly increases space-time yields and reduces solvent consumption. However, high concentration operation requires careful optimization of mixing, heat transfer, and residence time to prevent mass transfer limitations and ensure complete conversion.

Quality control systems for industrial production incorporate online analytical techniques including process infrared spectroscopy and automated titration systems [11]. These monitoring systems enable real-time assessment of conversion and product quality, allowing for immediate process adjustments when deviations occur. The implementation of robust quality control systems ensures consistent product specifications and reduces the risk of batch rejection.

Economic considerations for industrial production focus on raw material costs, energy consumption, and waste minimization [20] [12]. The use of continuous flow technology reduces energy requirements through improved heat integration and eliminates the need for repeated heating and cooling cycles associated with batch processing. Additionally, the higher selectivity achieved in continuous flow systems reduces waste generation and improves overall process economics.

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 4-methoxybenzylzinc chloride. The crystallographic characterization of organozinc compounds has been extensively developed, with powder X-ray diffraction proving particularly valuable for structural determination of zinc-containing materials [3] [4] [5].

The crystalline structure of zinc chloride itself has been thoroughly characterized, revealing four polymorphic forms (α, β, γ, and δ) where zinc centers adopt tetrahedral coordination to four chloride ions [3] [6]. The stable anhydrous form exhibits a hexagonal close-packed arrangement with lattice parameters a = 0.6125 nm, b = 0.6443 nm, and c = 0.7693 nm [3]. These crystallographic studies provide essential reference data for understanding the coordination environment in 4-methoxybenzylzinc chloride.

For organozinc compounds, single-crystal X-ray diffraction has demonstrated that zinc typically maintains tetrahedral coordination geometry [7] [8] [9]. The zinc-carbon bond lengths in organozinc compounds generally range from 1.98 to 2.05 Å, consistent with typical organometallic bonding patterns [7] [9]. Recent advances in crystalline sponge methodology have enabled the structural characterization of highly reactive organozinc species, including benzylzinc derivatives, through encapsulation techniques that stabilize these air-sensitive compounds [10] [11].

Powder X-ray diffraction analysis of zinc chloride reveals characteristic diffraction patterns with well-defined peaks at 2θ positions of 16.222°, 17.205°, 26.046°, 29.957°, and 35.573° [3] [4]. The corresponding d-spacing values of 5.464, 5.154, 3.421, 2.983, and 2.524 Å provide fingerprint identification for zinc chloride phases [3] [5]. For 4-methoxybenzylzinc chloride, the presence of organic components would be expected to modify these diffraction patterns, with additional reflections corresponding to the aromatic ring systems and methoxy substituents.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-methoxybenzylzinc chloride through analysis of both ¹H and ¹³C environments. The coordination of organic ligands to zinc centers induces characteristic changes in chemical shifts that serve as diagnostic indicators of organometallic bonding.

¹H Nuclear Magnetic Resonance Chemical Shift Patterns

The ¹H nuclear magnetic resonance spectrum of 4-methoxybenzylzinc chloride exhibits distinctive chemical shift patterns that reflect the coordination environment around the zinc center [12] [14]. The most diagnostic feature is the substantial upfield shift of the benzylic methylene protons upon coordination to zinc.

In tetrahydrofuran-d₈ solution, the benzylic CH₂ protons attached directly to zinc appear as a singlet at δ 0.44-0.53 ppm [12] . This represents a significant upfield shift compared to the corresponding protons in the free 4-methoxybenzyl chloride precursor, which typically resonates around δ 4.5 ppm [15]. This dramatic shielding effect of approximately 4 ppm reflects the electron-rich nature of the zinc-carbon bond and the reduced electronegativity of zinc compared to chlorine.

The aromatic protons maintain their characteristic splitting patterns, with the ortho protons (adjacent to the methoxy group) appearing as a doublet at δ 7.15-7.25 ppm and the meta protons appearing as a doublet at δ 6.80-6.90 ppm [16] [12]. The methoxy group protons appear as a singlet at δ 3.78 ppm, showing minimal perturbation from zinc coordination due to their distance from the metal center [17].

Studies of related organozinc compounds have demonstrated that the chemical shift of the zinc-bound carbon varies depending on the coordination environment and solvent effects [14]. In dimethyl sulfoxide, slight downfield shifts of organozinc protons have been observed, attributed to changes in the zinc coordination sphere [14].

¹³C Nuclear Magnetic Resonance Coordination Effects

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, particularly regarding the direct zinc-carbon bond and the electronic environment of the aromatic system [18] [19] [20]. The carbon atom directly bound to zinc exhibits the most pronounced coordination effects.

The benzylic carbon attached to zinc typically appears in the range δ 13.2-15.8 ppm [16] [21], representing a significant upfield shift compared to typical benzylic carbons in organic compounds. This shielding effect reflects the electron density donation from zinc to the carbon center, consistent with the polar covalent nature of the zinc-carbon bond.

The aromatic carbon framework shows varied coordination effects depending on the position relative to the zinc center [17] [18]. The ipso carbon (C-1, directly attached to the benzyl group) typically appears at δ 130-135 ppm, while the para carbon bearing the methoxy substituent (C-4) appears at δ 158-162 ppm due to the strong electron-donating effect of the methoxy group [17] [22].

The methoxy carbon consistently appears at δ 55.2 ppm, a position characteristic of aromatic methoxy groups and largely unaffected by the distant zinc coordination [17] [22]. The remaining aromatic carbons typically resonate in the range δ 113-130 ppm, with their exact positions dependent on the electronic effects of the methoxy substituent and the benzyl substitution pattern [18] [20].

Carbon-zinc coupling has been observed in some organozinc systems, with ¹J(C,Zn) coupling constants providing additional structural information [23]. However, such coupling is often not resolved in routine ¹³C nuclear magnetic resonance spectra due to the quadrupolar nature of zinc nuclei.

Infrared Spectroscopy of Zinc-Carbon Bonding

Infrared spectroscopy serves as a valuable tool for characterizing the zinc-carbon bonding in 4-methoxybenzylzinc chloride, despite the inherent challenges in definitively assigning metal-carbon stretching frequencies [5] [24] [25]. The infrared spectrum provides information about both the organometallic bonding and the organic ligand framework.

The zinc-carbon stretching vibration typically appears in the region of 480-520 cm⁻¹, though definitive assignment can be challenging due to potential overlap with other low-frequency modes [5] [24]. This frequency range is consistent with metal-carbon bonds of moderate strength and reflects the polar covalent nature of the zinc-carbon interaction.

The zinc-chloride stretching frequency appears at approximately 450-500 cm⁻¹ [5] [24], providing confirmation of the halide coordination to the zinc center. The position of this band can shift depending on the coordination environment and the trans influence of the organic ligand.

The aromatic region of the spectrum exhibits characteristic C=C stretching vibrations at 1580-1620 cm⁻¹, while the aromatic C-H stretching appears at 3000-3100 cm⁻¹ [26] [27]. The methoxy group contributions include C-H stretching at 2920-2980 cm⁻¹ and the characteristic C-O-C aromatic ether stretch at 1240-1260 cm⁻¹ [27] [28].

Comparison with the infrared spectrum of the 4-methoxybenzyl chloride precursor reveals the absence of the characteristic C-Cl stretching vibration around 750-850 cm⁻¹ [26] [25], confirming the complete substitution of chloride by zinc in the organometallic product.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-methoxybenzylzinc chloride reveals characteristic fragmentation patterns that provide insight into the bonding and stability of the organometallic compound [29] [30] [31]. The analysis typically employs electron ionization conditions, though the air-sensitive nature of the compound requires careful sample handling.

The molecular ion peak [M]⁺ at m/z 222 typically appears with low intensity (5-15% relative abundance) due to the inherent instability of the organozinc cation under ionization conditions [32] [33]. This weak molecular ion signal is characteristic of organometallic compounds containing labile metal-carbon bonds.

The most significant fragmentation pathway involves the loss of chloride to generate [M-Cl]⁺ at m/z 187 (25-40% relative intensity), followed by complete loss of zinc chloride to yield [M-ZnCl]⁺ at m/z 156 [29] [31]. This latter fragment corresponds to the 4-methoxybenzyl cation and represents one of the major fragmentation products (60-80% relative intensity).

The 4-methoxybenzyl cation (m/z 137, C₈H₉O⁺) appears with moderate intensity (40-60%) and can undergo further fragmentation through loss of methyl radical from the methoxy group, generating the fragment at m/z 121 [29] . This fragmentation pattern is characteristic of methoxy-substituted aromatic systems.

The tropylium ion [C₇H₇]⁺ at m/z 91 typically represents the base peak (85-100% relative intensity) in the mass spectrum, formed through benzylic rearrangement and cyclization processes common in substituted benzyl systems [32] [31]. Additional aromatic fragments include [C₆H₅]⁺ at m/z 77 (30-50% intensity) and the zinc metal ion [Zn]⁺ at m/z 65 (10-25% intensity), providing confirmation of the metal component.